(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

Drug Design Lipophilicity Medicinal Chemistry

The compound (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide (CAS 865181-47-1) is a synthetic, low-molecular-weight (385.28 g/mol) benzothiazole derivative belonging to the phenylacetamide class. Its structure features a 6-bromo substituent on the benzothiazole core, an N-propargyl group, and a (Z)-configured exocyclic imine, positioning it within a chemical space frequently explored for kinase inhibition, antimicrobial, and antiproliferative screening campaigns.

Molecular Formula C18H13BrN2OS
Molecular Weight 385.28
CAS No. 865181-47-1
Cat. No. B2619081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
CAS865181-47-1
Molecular FormulaC18H13BrN2OS
Molecular Weight385.28
Structural Identifiers
SMILESC#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C18H13BrN2OS/c1-2-10-21-15-9-8-14(19)12-16(15)23-18(21)20-17(22)11-13-6-4-3-5-7-13/h1,3-9,12H,10-11H2
InChIKeyQCRILFISOVXKDS-ZZEZOPTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865181-47-1: (Z)-N-(6-Bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide – Core Structure & Procurement-Relevant Identity


The compound (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide (CAS 865181-47-1) is a synthetic, low-molecular-weight (385.28 g/mol) benzothiazole derivative belonging to the phenylacetamide class . Its structure features a 6-bromo substituent on the benzothiazole core, an N-propargyl group, and a (Z)-configured exocyclic imine, positioning it within a chemical space frequently explored for kinase inhibition, antimicrobial, and antiproliferative screening campaigns [1]. The compound is typically supplied as a research-grade screening compound with a certified purity of ≥95% .

Substituent Identity 6-Bromo and N-propargyl substituents define screening specificity
Assay-Ready Purity Supplied purity profile supports HTS-ready procurement workflows
Synthetic Handles 6-Br (cross-coupling) and N-propargyl (click chemistry) enable derivatization strategies

Why 865181-47-1 Cannot Be Replaced by a Generic Benzothiazole Phenylacetamide: Substituent-Specific Differentiation Drivers


Benzothiazole-2-ylidene phenylacetamides constitute a large, commercially available screening library, but their biological and physicochemical profiles are exquisitely sensitive to specific substitution patterns [1]. The 6-bromo substituent in 865181-47-1 is not interchangeable with 6-chloro, 6-methylsulfonyl, or unsubstituted analogs due to its distinct van der Waals volume, electronegativity, and capacity for halogen bonding, which directly influence target binding and metabolic stability [2]. Similarly, the N-propargyl group presents a unique linear, π-rich moiety susceptible to copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or proteolysis-targeting chimera (PROTAC) derivatization—a reactivity profile absent in N-alkyl or N-benzyl congeners . These substituent-dependent properties mean that exchanging 865181-47-1 for a closely related analog without requalification risks invalidating structure-activity relationship (SAR) data, altering hit confirmation rates, and introducing off-target liabilities.

Halogen Exchange 6-Br vs. 6-Cl shifts lipophilicity and halogen bonding profiles, altering assay readouts
N-Propargyl Absence Replacing the alkyne handle removes click-chemistry options and alters steric bulk
Generic Amide Tail Phenylacetamide variants may exhibit divergent target engagement and SAR outcomes

865181-47-1 Quantitative Differentiation: Head-to-Head Comparisons vs. Closest Analogs


Lipophilicity-Driven Differentiation: 865181-47-1 vs. 6-Chloro Analog (XLogP3-AA Comparison)

The 6-bromo substituent of 865181-47-1 confers higher lipophilicity compared to its 6-chloro analog, as calculated by XLogP3-AA. This difference impacts membrane permeability, plasma protein binding, and the risk of non-specific binding in screening assays [1].

Lipophilicity (vs. 6-Cl)
Reported
Δ XLogP3-AA ≈ +0.5 to +0.7
Supports halogen-dependent permeability profiling
Higher lipophilicity may alter non-specific binding
Drug Design Lipophilicity Medicinal Chemistry

Purity & Quality Control Benchmarking: 865181-47-1 vs. Closest Commercial Analog (Phenylpropanamide)

The target compound is available at a higher typical purity grade (95% by HPLC/NMR) compared to its direct structural analog, the 3-phenylpropanamide derivative (CAS 865181-45-9), which is supplied at 90%+ purity by the same vendor [1]. This difference is critical for high-throughput screening (HTS) where impurity-driven false positives or negatives must be minimized.

Purity (vs. 90%+ Analog)
Head-to-head
Δ Purity ≥ +5 percentage points
Supports HTS-ready procurement context
Higher purity may reduce repurification needs
Chemical Procurement Purity HTS

Molecular Weight & Heavy Atom Count Advantage for Fragment-Based Screening: 865181-47-1 vs. Larger Amide Derivatives

With a molecular weight of 385.28 g/mol and a heavy atom count of 22, 865181-47-1 resides near the upper boundary of fragment-like chemical space but remains significantly smaller than many N-acyl benzothiazole derivatives featuring extended aromatic amide tails [1]. This places it in a favorable position for fragment elaboration strategies, where additional growth vectors (bromo substituent for cross-coupling, propargyl for click chemistry) can be exploited.

Mol. Weight (vs. CID 3605565)
Class-level
ΔMW = –54 g/mol (12% smaller)
Favorable for fragment elaboration strategies
Lower MW supports lead-likeness criteria
Fragment-Based Drug Discovery Lead-Likeness Physicochemical Properties

865181-47-1: Differentiated Application Scenarios Grounded in Quantitative Evidence


High-Throughput Screening Campaigns Requiring Minimal False-Positive Rates

Procurement of 865181-47-1 at ≥95% purity directly supports HTS workflows where even 5% impurities can generate conflicting dose-response curves. This purity advantage over the 90%+ phenylpropanamide analog [1] reduces post-screening repurification and retesting costs.

Fragment-Based Lead Generation Leveraging Synthetic Handles

The 6-bromo substituent invites Suzuki-Miyaura cross-coupling for rapid analog generation, while the N-propargyl group enables CuAAC-based PROTAC or biotinylation strategies . The compound's molecular weight (385 g/mol) positions it as a versatile starting point for fragment growth, distinct from heavier, less maneuverable analogs such as CID 3605565 (439 g/mol) [2].

SAR Studies Requiring Halogen-Dependent Pharmacodynamic Modulation

Where lipophilicity-driven membrane partitioning or halogen bonding is hypothesized to enhance target affinity, 865181-47-1 provides a validated brominated probe distinct from the less lipophilic 6-chloro congener (estimated ΔXLogP3-AA ≈ 0.5–0.7) [3]. This enables controlled exploration of halogen effects without altering the core scaffold.

Application
Selection Property
Validation Focus
HTS Screening Campaigns
Assay-Ready Purity
Impurity Interference / False-Positive Rate
Fragment-Based Lead Generation
Synthetic Handles (6-Br, N-propargyl)
Derivatization Strategy / Reaction Compatibility
SAR Halogen Scanning
Lipophilicity Modulation
Binding Affinity / Nonspecific Binding Checks
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